

An In-depth Technical Guide on the Spectroscopic Data of Tetrapentylammonium

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Compound of Interest

Compound Name: Tetrapentylammonium

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **tetrapentylammonium**. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data of Tetrapentylammonium

The following tables summarize the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **tetrapentylammonium** salts. This quantitative data is essential for the structural elucidation and characterization of this quaternary ammonium compound.

Table 1: ^1H NMR Spectroscopic Data for **Tetrapentylammonium** Chloride

Protons	Chemical Shift (δ) in ppm
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	3.38
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	1.71
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	1.39
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	1.39
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	0.93

Solvent: CDCl_3

Table 2: ¹³C NMR Spectroscopic Data for **Tetrapentylammonium** Bromide

Carbon Atom	Chemical Shift (δ) in ppm
-N ⁺ -(CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃) ₄	58.6
-N ⁺ -(CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃) ₄	23.9
-N ⁺ -(CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃) ₄	22.0
-N ⁺ -(CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃) ₄	21.8
-N ⁺ -(CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃) ₄	13.9

Solvent: Not specified in the primary data source.

Table 3: IR Spectroscopic Data for **Tetrapentylammonium** Bromide

Wavenumber (cm ⁻¹)	Assignment
~2960	C-H stretch (asymmetric, -CH ₃)
~2930	C-H stretch (asymmetric, -CH ₂)
~2870	C-H stretch (symmetric, -CH ₃)
~2860	C-H stretch (symmetric, -CH ₂)
~1465	C-H bend (scissoring, -CH ₂)
~1380	C-H bend (symmetric, -CH ₃)
~960	C-N stretch (quaternary ammonium)

Sample Preparation: KBr pellet or solution in an appropriate solvent.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. Below are generalized protocols for acquiring NMR and IR spectra of **tetrapentylammonium** salts, based on standard laboratory practices.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **tetrapentylammonium** salt.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; vortex or gently warm if necessary.
- Instrumentation and Data Acquisition:
 - The data presented was acquired on spectrometers operating at frequencies ranging from 60 MHz to 500 MHz.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is generally required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Reference the spectra to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).[\[1\]](#)

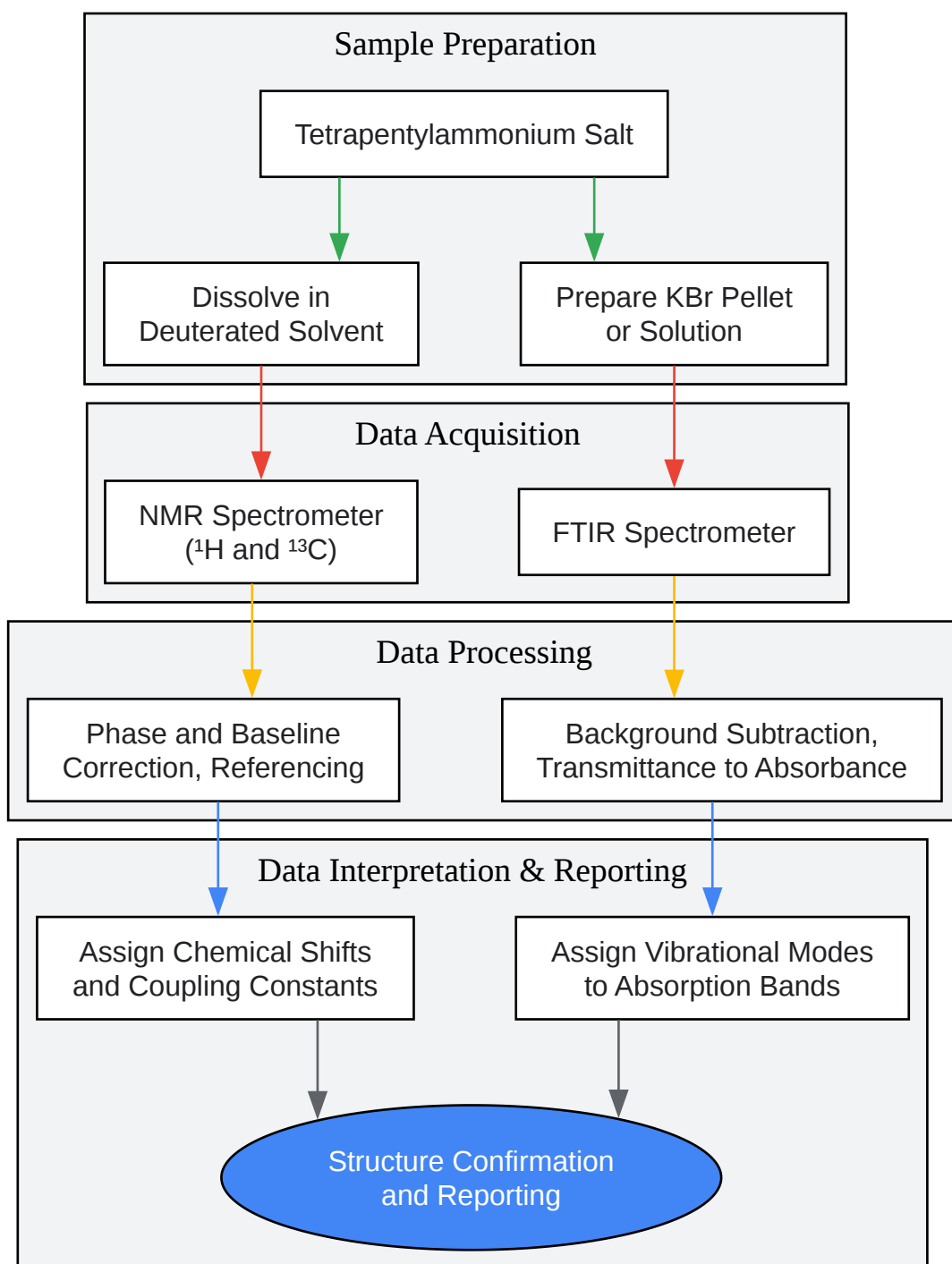
2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.[\[2\]](#)

- In an agate mortar, grind 1-2 mg of the **tetrapentylammonium** salt with approximately 100-200 mg of the dry KBr.[\[3\]](#) The mixture should be homogenous.
- Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[\[2\]](#)
- Instrumentation and Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .
 - Average multiple scans to improve the signal-to-noise ratio.
 - The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **tetrapentylammonium**.



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Caption: Workflow for Spectroscopic Analysis of **Tetrapentylammonium**.

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References

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